Cortistatin-8
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Overview
Description
Cortistatin-8 is a neuropeptide that belongs to the cortistatin family, which is known for its structural similarity to somatostatin. This compound is primarily expressed in inhibitory neurons of the cerebral cortex and has been studied for its potential therapeutic effects, particularly in neuroinflammatory and neurodegenerative disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cortistatin-8 involves complex organic synthesis techniques. One of the key steps in the synthesis is the construction of the oxapentacyclic core, which can be achieved through intramolecular Diels–Alder reactions and oxidative dearomatization–cyclization reactions . The synthesis typically starts with simpler building blocks that undergo a series of reactions to form the desired structure.
Industrial Production Methods
Industrial production of this compound is not well-documented due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry and biotechnology may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Cortistatin-8 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include Lewis acids, hypervalent iodine, and various oxidizing agents . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions include various analogs of this compound, which can be used for further biological and pharmacological studies.
Scientific Research Applications
Cortistatin-8 has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: Used as a model compound for studying complex organic synthesis techniques.
Biology: Investigated for its role in modulating neuronal activity and its potential neuroprotective effects.
Mechanism of Action
Cortistatin-8 exerts its effects by binding to somatostatin receptors, which are widely distributed in the brain and other tissues . It shares many pharmacological properties with somatostatin but also has unique effects, such as the induction of slow-wave sleep and reduction of locomotor activity. The molecular targets and pathways involved include the inhibition of cyclic AMP accumulation and modulation of neuroinflammatory responses .
Comparison with Similar Compounds
Cortistatin-8 is often compared with other members of the cortistatin family, such as cortistatin-17 and cortistatin-29. These compounds share structural similarities but differ in their biological activities and therapeutic potentials . This compound is unique in its ability to modulate both neuronal and immune functions, making it a promising candidate for various therapeutic applications.
List of Similar Compounds
- Cortistatin-17
- Cortistatin-29
- Somatostatin
- Somatostatin analogs (e.g., octreotide)
Properties
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H68N12O9S2/c1-27(60)39-47(68)58-38(45(66)53-32(40(50)61)16-7-9-19-48)26-70-69-25-37(57-41(62)33-18-11-21-51-33)46(67)55-35(22-28-12-3-2-4-13-28)43(64)56-36(23-29-24-52-31-15-6-5-14-30(29)31)44(65)54-34(42(63)59-39)17-8-10-20-49/h2-6,12-15,24,27,32-39,51-52,60H,7-11,16-23,25-26,48-49H2,1H3,(H2,50,61)(H,53,66)(H,54,65)(H,55,67)(H,56,64)(H,57,62)(H,58,68)(H,59,63)/t27-,32+,33+,34+,35+,36-,37+,38+,39+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHALUVNIZLPZSZ-BPBAYLLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C5CCCN5)C(=O)NC(CCCCN)C(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5)C(=O)N[C@@H](CCCCN)C(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H68N12O9S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1009.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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